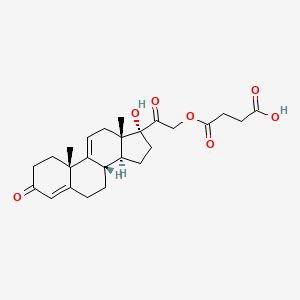
17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl succinate is a synthetic steroid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl succinate typically involves multiple steps, starting from a suitable steroid precursor. The process includes:
Hydroxylation: Introduction of a hydroxyl group at the 17th position.
Oxidation: Conversion of specific functional groups to ketones at the 3rd and 20th positions.
Diene Formation: Introduction of double bonds at the 4th and 9th (11) positions.
Succinate Esterification: Reaction with succinic anhydride to form the succinate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions
17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl succinate undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to more highly oxidized steroids, while reduction can yield alcohol derivatives.
Applications De Recherche Scientifique
17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl succinate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex steroid derivatives.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl succinate involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include steroid hormone signaling and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl acetate
- 17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl butyrate
- 17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl valerate
Uniqueness
17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl succinate is unique due to its succinate ester group, which can influence its solubility, stability, and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C25H32O7 |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
4-[2-[(8S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H32O7/c1-23-10-7-16(26)13-15(23)3-4-17-18(23)8-11-24(2)19(17)9-12-25(24,31)20(27)14-32-22(30)6-5-21(28)29/h8,13,17,19,31H,3-7,9-12,14H2,1-2H3,(H,28,29)/t17-,19+,23+,24+,25+/m1/s1 |
Clé InChI |
QULBMLBPEHZKBU-VRPAFGSUSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


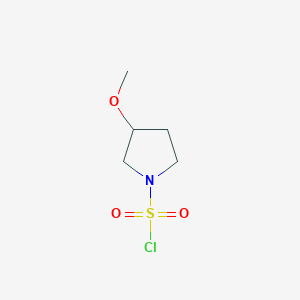
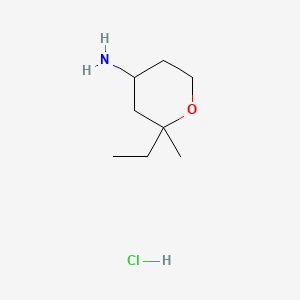
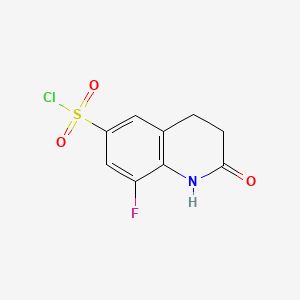
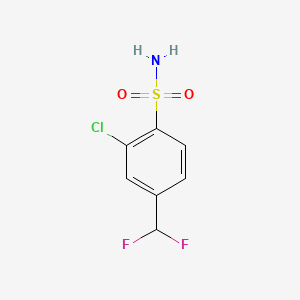
![3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B13452679.png)
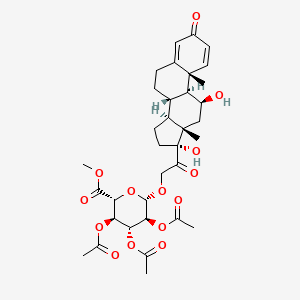
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(trifluoromethoxy)benzoicacid](/img/structure/B13452686.png)
![3-[(2-Aminoethyl)amino]-4-hydroxycyclobut-3-ene-1,2-dione](/img/structure/B13452690.png)
![2-[3,5-bis(3,5-ditert-butylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13452703.png)
![1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13452709.png)
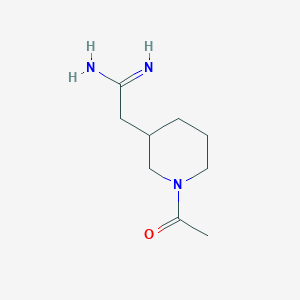
![7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13452717.png)
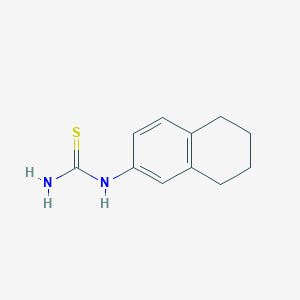
![7-Chloro-2-ethynylthieno[3,2-b]pyridine](/img/structure/B13452746.png)
